2-Amino-5-(2-(methylthio)ethyl)-1H-imidazol-4(5H)-one
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Overview
Description
2-Amino-5-(2-(methylthio)ethyl)-1H-imidazol-4(5H)-one is a heterocyclic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an imidazole ring substituted with an amino group and a methylthioethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-(methylthio)ethyl)-1H-imidazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-(methylthio)ethyl)-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially converting the imidazole ring to other derivatives.
Substitution: The amino group and the methylthioethyl side chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-(2-(methylthio)ethyl)-1H-imidazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-(methylthio)ethyl)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Another heterocyclic compound with similar structural features but different biological activities.
2-Aminothiazole: Known for its antimicrobial and antifungal properties, often used as a starting material for the synthesis of other heterocyclic compounds.
Uniqueness
2-Amino-5-(2-(methylthio)ethyl)-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11N3OS |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-amino-4-(2-methylsulfanylethyl)-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C6H11N3OS/c1-11-3-2-4-5(10)9-6(7)8-4/h4H,2-3H2,1H3,(H3,7,8,9,10) |
InChI Key |
ABEHLMPIJRBFLT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)NC(=N1)N |
Origin of Product |
United States |
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